molecular formula C18H21NO4 B5808847 N-(3,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

N-(3,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B5808847
M. Wt: 315.4 g/mol
InChI Key: ZPUHCVBYTXCDHY-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide is a chemical compound that belongs to the family of phenethylamines. It is also known as 25D-NBOMe, a derivative of the psychedelic drug 2C-I. The compound has been studied for its potential use in scientific research and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide involves the activation of the 5-HT2A receptor. The compound binds to the receptor and activates it, leading to the release of various neurotransmitters such as dopamine and serotonin. This activation results in altered perception, mood, and behavior.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been found to have various biochemical and physiological effects. The compound has been shown to increase the release of dopamine and serotonin, leading to altered perception and mood. It has also been found to have a significant impact on the cardiovascular system, causing vasoconstriction and increased heart rate.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has several advantages and limitations for lab experiments. The compound has a high affinity for the 5-HT2A receptor, making it a potential candidate for the treatment of various psychiatric disorders. However, the compound is also highly potent, making it difficult to dose accurately. The compound also has a short half-life, making it challenging to study its long-term effects.

Future Directions

There are several future directions for the study of N-(3,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide. One direction is to study the compound's potential use in the treatment of various psychiatric disorders, such as depression and anxiety. Another direction is to study the compound's long-term effects on the cardiovascular system and other physiological systems. Additionally, researchers can explore the compound's potential use in the development of new psychoactive drugs.
Conclusion:
In conclusion, N-(3,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide is a promising compound for scientific research. The compound has a high affinity for the 5-HT2A receptor and has shown potential for the treatment of various psychiatric disorders. However, the compound's high potency and short half-life present challenges for accurate dosing and long-term studies. Further research is needed to explore the compound's potential applications and limitations.

Synthesis Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide is a complex process that requires specialized knowledge and equipment. The synthesis involves the use of various reagents and solvents, including acetic anhydride, sodium acetate, and dimethyl sulfate. The process also involves several purification steps to obtain a pure product.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been studied for its potential use in scientific research. The compound has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception. This makes it a potential candidate for the treatment of various psychiatric disorders.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-5-6-13(2)17(7-12)23-11-18(20)19-14-8-15(21-3)10-16(9-14)22-4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUHCVBYTXCDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

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